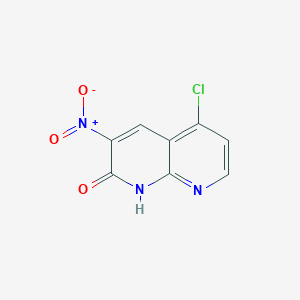![molecular formula C74H60BCl2CoF24N6 B12967455 lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: is a coordination compound that features a cobalt(III) center coordinated to three chiral diamine ligands and a counterion of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride involves the coordination of cobalt(III) with (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands. The reaction typically occurs in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is introduced through a metathesis reaction with a suitable cobalt(III) precursor.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and metathesis reactions are generally scalable, suggesting that with appropriate optimization, larger-scale production could be feasible.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, potentially being reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Redox Reactions: Cobalt(II) or cobalt(IV) complexes.
Substitution Reactions: New cobalt(III) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a catalyst in various organic transformations, including asymmetric synthesis due to the chiral nature of the ligands.
Materials Science:
Biology and Medicine:
Biomimetic Studies: The compound can be used to model metalloenzymes and study their mechanisms.
Drug Development: Potential use in the design of metal-based drugs with specific targeting capabilities.
Industry:
Sensors: The compound’s unique properties can be exploited in the development of sensors for detecting specific molecules or ions.
Mécanisme D'action
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The cobalt center can participate in various catalytic cycles, facilitating reactions through coordination and activation of substrates. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides stability and solubility to the complex, allowing it to function effectively in different environments.
Comparaison Avec Des Composés Similaires
Tris(ethylenediamine)cobalt(III) chloride: Similar coordination environment but lacks the chiral ligands and the unique counterion.
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands and applications.
Uniqueness:
Chirality: The use of chiral diamine ligands imparts unique stereochemical properties to the compound.
Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides unique solubility and stability characteristics.
Propriétés
Formule moléculaire |
C74H60BCl2CoF24N6 |
|---|---|
Poids moléculaire |
1629.9 g/mol |
Nom IUPAC |
cobalt(3+);(1S,2S)-1,2-diphenylethane-1,2-diamine;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;dichloride |
InChI |
InChI=1S/C32H12BF24.3C14H16N2.2ClH.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-12H;3*1-10,13-14H,15-16H2;2*1H;/q-1;;;;;;+3/p-2/t;3*13-,14-;;;/m.000.../s1 |
Clé InChI |
VBGVXLBGSDZGOI-JQDMZEHKSA-L |
SMILES isomérique |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
SMILES canonique |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


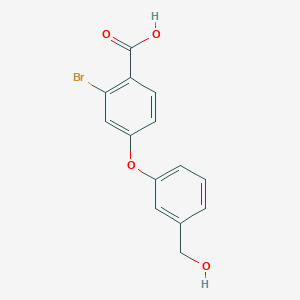

![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)

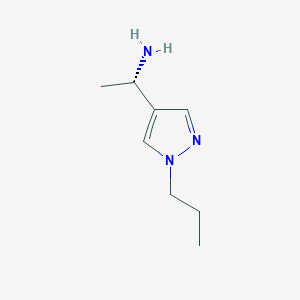
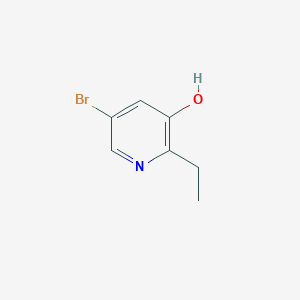
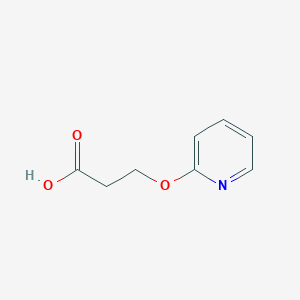
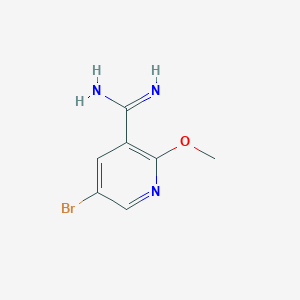
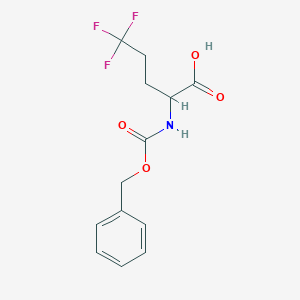

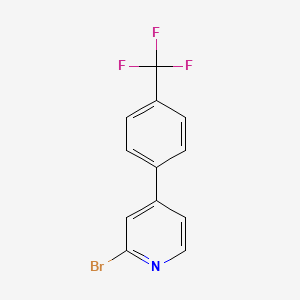
![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)

